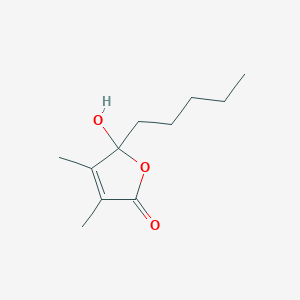
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl- is a natural product found in Epichloe typhina, Phleum pratense, and Gaeumannomyces with data available.
生物活性
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl- (commonly referred to as 5-hydroxybovolide) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including toxicity, genotoxicity, and pharmacological effects, supported by relevant case studies and research findings.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.2588 g/mol
- Structure : The compound features a furanone ring with hydroxyl and alkyl substituents that contribute to its unique properties.
1. Toxicological Profile
Research indicates that 5-hydroxybovolide exhibits low toxicity levels in various biological assays. Key findings include:
- Genotoxicity : Studies have shown that this compound does not induce significant genotoxic effects. An Ames test conducted on Salmonella strains revealed no substantial mutagenic activity at concentrations up to 3333 µg/plate .
- Developmental Toxicity : The compound has been evaluated for developmental and reproductive toxicity, showing no adverse effects on male reproductive capacity in rodent models .
| Endpoint | Result |
|---|---|
| Ames Test | Negative for mutagenicity |
| Dominant Lethal Assay | No adverse effects |
| Carcinogenicity Study | No evidence of carcinogenicity |
2. Pharmacological Effects
The biological activities of 5-hydroxybovolide extend beyond toxicity assessments:
- Antioxidant Activity : The compound has been reported to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
3. Case Studies
Several studies have investigated the biological implications of 5-hydroxybovolide:
- A study by Roscher (1997) demonstrated that the compound is rapidly absorbed and metabolized in the gastrointestinal tract, primarily excreted as a glucuronic acid conjugate without significant free form detected in blood .
- In animal models, administration of the compound did not lead to observable adverse effects on growth or reproduction, reinforcing its safety profile for potential dietary applications.
特性
CAS番号 |
6067-11-4 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC名 |
5-hydroxy-3,4-dimethyl-5-pentylfuran-2-one |
InChI |
InChI=1S/C11H18O3/c1-4-5-6-7-11(13)9(3)8(2)10(12)14-11/h13H,4-7H2,1-3H3 |
InChIキー |
VJZWZDQDXPADSE-UHFFFAOYSA-N |
SMILES |
CCCCCC1(C(=C(C(=O)O1)C)C)O |
正規SMILES |
CCCCCC1(C(=C(C(=O)O1)C)C)O |
Key on ui other cas no. |
6067-11-4 |
同義語 |
hydroxydihydrobovolide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















